Cas no 885269-41-0 (8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline)

8'-Bromo-2',3'-dihydro-1'H-spirocyclopentane-1,4'-isoquinoline is a brominated spirocyclic compound featuring a fused isoquinoline core. Its unique spirocyclic structure and bromine substitution make it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. The bromine atom offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions. The rigid spirocyclic architecture enhances stereochemical control in synthetic applications, making it useful in medicinal chemistry and materials science. This compound is typically handled under inert conditions due to its sensitivity. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline structure
885269-41-0 structure
Product Name:8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline
CAS No:885269-41-0
MF:C13H16BrN
MW:266.176842689514
CID:993126
PubChem ID:72218620
Update Time:2025-06-10

8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 8'-BROMO-2',3'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,4'-ISOQUINOLINE]
    • 8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
    • MB05484
    • 885269-41-0
    • 8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline
    • Inchi: 1S/C13H16BrN/c14-12-5-3-4-11-10(12)8-15-9-13(11)6-1-2-7-13/h3-5,15H,1-2,6-9H2
    • InChI Key: HCWOFNDJYNBRBN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1CNCC12CCCC1

Computed Properties

  • Exact Mass: 265.04700
  • Monoisotopic Mass: 265.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.69290

8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B801778-5mg
8'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
885269-41-0
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$ 50.00 2022-06-06
TRC
B801778-10mg
8'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
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$ 70.00 2022-06-06
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B801778-50mg
8'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
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$ 275.00 2022-06-06

Additional information on 8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline

Chemical Profile of 8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline (CAS No. 885269-41-0)

8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline (CAS No. 885269-41-0) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic and isoquinoline moieties. The presence of a bromine substituent at the 8'-position enhances its utility as a key intermediate in the synthesis of biologically active molecules. This compound’s scaffold, combining a spirocyclopentane ring with an isoquinoline system, presents an intriguing opportunity for modulating biological pathways, particularly in the development of novel therapeutic agents.

The spirocyclopentane core is known for its rigid conformation and potential to interact with biological targets in a manner distinct from linear or branched aromatic systems. This structural motif has been explored in various drug candidates, where its ability to adopt specific three-dimensional orientations can influence binding affinity and selectivity. In contrast, the isoquinoline moiety is a well-documented pharmacophore found in numerous natural products and pharmaceuticals, including well-known drugs such as morphine and papaverine. The integration of these two structural elements into 8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline creates a promising platform for further derivatization and optimization.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such complex molecules. Studies utilizing molecular docking simulations have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in cancer metabolism and inflammation. The bromine substituent, in particular, has been shown to enhance binding interactions with certain protein targets, making it a valuable handle for structure-activity relationship (SAR) studies.

In the realm of drug discovery, the synthesis of 8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline has been refined through modern synthetic methodologies. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the spirocyclic core efficiently. Additionally, functional group transformations have allowed for the introduction or modification of various substituents at strategic positions within the molecule. These synthetic strategies have not only improved yield but also enabled access to previously inaccessible analogs.

One particularly noteworthy application of this compound is its use as a precursor in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play critical roles in numerous cellular processes and are often implicated in diseases such as cancer and neurodegeneration. The unique architecture of 8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline allows it to mimic natural ligands and disrupt aberrant interactions that contribute to disease pathogenesis. Preliminary experimental data indicate that certain derivatives exhibit potent inhibition of specific PPIs with high selectivity.

The isoquinoline ring system itself has been extensively studied for its potential as an anticancer agent. Modifications at various positions within this scaffold can lead to compounds with enhanced cytotoxicity against tumor cell lines while maintaining low toxicity toward healthy cells. The spirocyclic portion further contributes to this property by influencing solubility and metabolic stability, factors that are crucial for drug-like characteristics. Current research is focused on optimizing these properties through rational molecular design.

Another area of interest is the exploration of 8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline as a tool compound for biochemical assays. Its well-defined structure makes it an excellent candidate for developing high-throughput screening (HTS) libraries aimed at identifying novel bioactive molecules. By leveraging fragment-based drug design principles, researchers can use this compound as a starting point to generate libraries with diverse chemical space, increasing the likelihood of discovering new therapeutic candidates.

The bromine atom at the 8'-position serves multiple purposes beyond mere functionalization. It acts as a handle for further chemical transformations via nucleophilic aromatic substitution or metal-catalyzed reactions, allowing chemists to explore different chemical scaffolds from this core structure. Moreover, the electron-withdrawing nature of bromine can modulate electronic properties within the molecule, influencing interactions with biological targets.

As computational methods continue to evolve, so too does our ability to predict and rationalize biological activity from chemical structure alone. Advanced machine learning models trained on large datasets now provide insights into how subtle changes in 8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline can impact its potency and selectivity profile. These predictions guide experimental efforts toward more efficient discovery pipelines.

In conclusion,8'-Bromo-2',3'-dihydro-1'h-spirocyclopentane-1,4'-isoquinoline (CAS No. 885269-41-0) represents a versatile scaffold with significant potential in medicinal chemistry and drug development. Its unique combination of structural features—namely the spirocyclic core and isoquinoline moiety—along with strategic functionalization offers opportunities for designing novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications for this compound as both a synthetic intermediate and an active molecule.

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